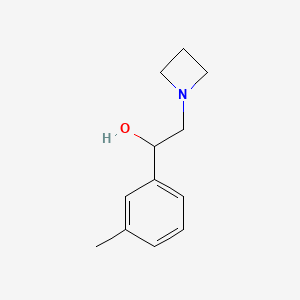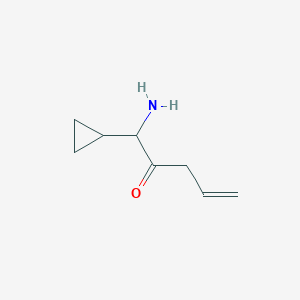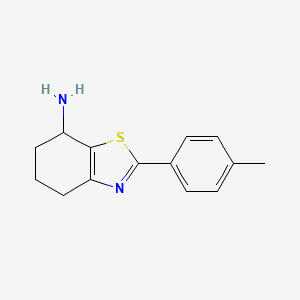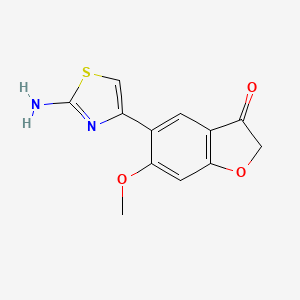
1-(3-Bromo-4-methylphenyl)-5-methyl-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromo-4-methylphenyl)-5-methyl-1,4-diazepane is a chemical compound that belongs to the class of diazepanes. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms. This specific compound features a bromine and a methyl group attached to a phenyl ring, which is further connected to a diazepane ring. The presence of these substituents can significantly influence the compound’s chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4-methylphenyl)-5-methyl-1,4-diazepane typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under basic conditions.
Bromination and Methylation: The phenyl ring is brominated and methylated using bromine and methylating agents, respectively. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Coupling Reaction: The brominated and methylated phenyl ring is then coupled with the diazepane ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
1-(3-Bromo-4-methylphenyl)-5-methyl-1,4-diazepane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted diazepanes, while coupling reactions can produce biaryl compounds.
科学的研究の応用
1-(3-Bromo-4-methylphenyl)-5-methyl-1,4-diazepane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(3-Bromo-4-methylphenyl)-5-methyl-1,4-diazepane involves its interaction with molecular targets such as enzymes or receptors. The bromine and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity. The diazepane ring can interact with the active site of enzymes or receptors, potentially inhibiting their activity or modulating their function.
類似化合物との比較
Similar Compounds
1-(3-Bromo-4-methylphenyl)-1,4-diazepane: Lacks the additional methyl group on the diazepane ring.
1-(4-Methylphenyl)-5-methyl-1,4-diazepane: Lacks the bromine atom on the phenyl ring.
1-(3-Bromo-4-methylphenyl)-1,4-diazepane: Similar structure but different substitution pattern.
Uniqueness
1-(3-Bromo-4-methylphenyl)-5-methyl-1,4-diazepane is unique due to the specific combination of bromine and methyl groups on the phenyl ring and the additional methyl group on the diazepane ring. This unique substitution pattern can result in distinct chemical properties and biological activities compared to similar compounds.
特性
分子式 |
C13H19BrN2 |
|---|---|
分子量 |
283.21 g/mol |
IUPAC名 |
1-(3-bromo-4-methylphenyl)-5-methyl-1,4-diazepane |
InChI |
InChI=1S/C13H19BrN2/c1-10-3-4-12(9-13(10)14)16-7-5-11(2)15-6-8-16/h3-4,9,11,15H,5-8H2,1-2H3 |
InChIキー |
XULSHXTTYXXNIK-UHFFFAOYSA-N |
正規SMILES |
CC1CCN(CCN1)C2=CC(=C(C=C2)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(Dimethylamino)sulfonyl]-2,3-dimethylbenzenesulfonyl chloride](/img/structure/B13167611.png)





![({[3-(Bromomethyl)-4-methylpentyl]oxy}methyl)benzene](/img/structure/B13167655.png)




![7,9-Dimethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B13167692.png)

